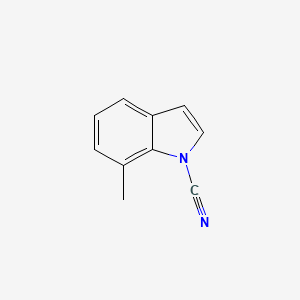

7-Methyl-1H-indole-1-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

7-methylindole-1-carbonitrile |

InChI |

InChI=1S/C10H8N2/c1-8-3-2-4-9-5-6-12(7-11)10(8)9/h2-6H,1H3 |

InChI Key |

JKGRUAVHWFSCPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CN2C#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 7 Methyl 1h Indole 1 Carbonitrile

Reactivity at the Indole (B1671886) Nitrogen (N1) and the Carbonitrile Group

The N1-cyano group significantly influences the reactivity of the indole structure. It acts as an electron-withdrawing group, which modulates the nucleophilicity of the indole ring and provides a site for various chemical transformations.

Nucleophilic Additions to the Nitrile Functionality

The carbon atom of the nitrile group in 7-Methyl-1H-indole-1-carbonitrile is electrophilic and susceptible to attack by nucleophiles. While specific examples for this particular derivative are not extensively documented in readily available literature, the general reactivity of nitriles suggests that it can undergo nucleophilic additions. For instance, organometallic reagents like Grignard or organolithium compounds could add to the carbon-nitrogen triple bond to form metalloimines, which upon hydrolysis would yield ketones. Similarly, strong nucleophiles such as hydride reagents can add to the nitrile, leading to reduction products, as discussed in the next section. The presence of a trimethylsilyl (B98337) (TMS) group can facilitate nucleophilic additions to nitriles, as seen in reactions with other nitrile compounds. richmond.edu

Reductions of the Nitrile to Amines or Aldehydes

The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reaction conditions.

Reduction to Amines: Catalytic hydrogenation using catalysts like Raney nickel, platinum oxide, or palladium on carbon is a common method for converting nitriles to primary amines. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) can achieve this transformation, yielding (7-methyl-1H-indol-1-yl)methanamine.

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using specific reagents. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for the partial reduction of nitriles to aldehydes at low temperatures. This reaction proceeds through an imine intermediate which is hydrolyzed upon workup to afford 7-methyl-1H-indole-1-carbaldehyde.

The reduction of the indole ring itself is also a known transformation, though it often requires more forcing conditions than the reduction of the nitrile group. acs.org

Hydrolytic Transformations of the Carbonitrile Group

The carbonitrile group can be hydrolyzed to a carboxamide or a carboxylic acid under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acids, such as sulfuric acid or hydrochloric acid, initially leads to the formation of 7-methyl-1H-indole-1-carboxamide. Prolonged reaction times or more vigorous conditions will further hydrolyze the amide to 7-methyl-1H-indole-1-carboxylic acid and ammonium (B1175870) salts.

Base-Catalyzed Hydrolysis: Reaction with aqueous bases, like sodium hydroxide, followed by acidification, will convert the nitrile to the corresponding carboxylic acid, 7-methyl-1H-indole-1-carboxylic acid, with the intermediate formation of a carboxylate salt.

N1-Substituent Exchange Reactions and Decyanation Processes

The N1-cyano group can be viewed as a protecting group that can be removed or replaced. Decyanation, the removal of the cyano group, regenerates the N-H bond of the indole. This process is valuable as it allows for the temporary deactivation of the indole nitrogen for certain reactions, followed by its restoration. While specific protocols for this compound are not detailed, decyanation of N1-cyanoindoles can often be achieved under basic conditions.

Furthermore, the N1-cyano group can potentially be displaced by other substituents in nucleophilic substitution-type reactions, although this is less common than its removal.

Reactivity of the Indole Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. pearson.com The presence of the N1-cyano group and the C7-methyl group influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the 7-Methyl-1H-indole Core

Indoles are significantly more reactive towards electrophiles than benzene (B151609), with substitution typically occurring at the C3 position. pearson.comnih.gov The N1-cyano group, being electron-withdrawing, deactivates the indole ring to some extent but still directs electrophilic attack to the pyrrole (B145914) part of the molecule. The C7-methyl group is a weak activating group and, due to its position, does not sterically hinder attack at C3.

Common electrophilic aromatic substitution reactions include: wikipedia.org

Halogenation: Bromination or chlorination would be expected to occur regioselectively at the C3 position to yield 3-bromo- (B131339) or 3-chloro-7-methyl-1H-indole-1-carbonitrile.

Nitration: Nitration would likely introduce a nitro group at the C3 position.

Friedel-Crafts Reactions: Acylation and alkylation are also anticipated to take place at the C3 position. For instance, Friedel-Crafts acylation of 7-iodo-1H-indole with oxalyl dichloride proceeds without a Lewis acid catalyst to give the C3-acylated product. mdpi.com

The high reactivity of the indole nucleus often leads to facile electrophilic substitution. uni-muenchen.de For example, the reaction of some indoles with vinylene carbonate in the presence of a base leads to N-functionalization. nih.gov The table below summarizes the expected outcomes of electrophilic substitution on the 7-Methyl-1H-indole core.

| Reaction | Reagent | Expected Major Product |

| Bromination | Br2 | 3-Bromo-7-methyl-1H-indole-1-carbonitrile |

| Chlorination | Cl2 | 3-Chloro-7-methyl-1H-indole-1-carbonitrile |

| Nitration | HNO3/H2SO4 | 7-Methyl-3-nitro-1H-indole-1-carbonitrile |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | 3-Acyl-7-methyl-1H-indole-1-carbonitrile |

Nucleophilic Aromatic Substitution Pathways and Aryne Chemistry

The electron-withdrawing nature of the N-carbonitrile group in this compound significantly influences the reactivity of the indole ring system. This substituent deactivates the pyrrole ring towards electrophilic attack, a characteristic reaction of many indoles, while simultaneously activating the benzene portion of the molecule for nucleophilic aromatic substitution (NAS). nii.ac.jp For a nucleophilic substitution to occur on the benzene ring, a suitable leaving group, such as a halide, must be present at one of the ring positions (C4, C5, or C6). The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is a hallmark of the SNAr mechanism. youtube.com The presence of the electron-withdrawing N-cyano group is crucial for stabilizing this intermediate, thereby facilitating the substitution.

In the absence of a leaving group for a traditional NAS reaction, the generation of a highly reactive "indolyne" intermediate offers an alternative pathway for the functionalization of the benzene ring. sigmaaldrich.comnih.gov Starting from a derivative of this compound bearing a triflate group and a silyl (B83357) group on adjacent carbons of the benzene ring, treatment with a fluoride (B91410) source can generate a 4,5-, 5,6-, or 6,7-indolyne. These electrophilic intermediates can then be trapped by a variety of nucleophiles or participate in cycloaddition reactions. sigmaaldrich.comnih.gov

The regioselectivity of nucleophilic attack on unsymmetrical indolynes is a subject of considerable interest. Computational studies on other indolyne systems have shown that the regioselectivity is often controlled by the energy required to distort the aryne into the transition state geometry, rather than by orbital or electrostatic interactions alone. nih.gov For instance, in reactions of 4,5-indolynes, nucleophilic attack preferentially occurs at the C5 position. nih.gov A similar analysis would be necessary to predict the regioselectivity for indolynes derived from this compound.

Palladium-Catalyzed Cross-Coupling Reactions at Ring Positions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of the indole nucleus, including the less reactive C4, C5, and C6 positions of the benzene ring. nih.gov These methods, which include the Suzuki-Miyaura, Sonogashira, and Heck reactions, typically involve the coupling of a halo- or triflyloxy-substituted indole with a suitable coupling partner. mdpi.comwikipedia.orgwikipedia.org

Direct C-H activation offers a more atom-economical approach, circumventing the need for pre-functionalized starting materials. nih.govresearchgate.net In many instances, a directing group on the indole nitrogen is employed to achieve high regioselectivity. nih.gov The N-carbonitrile group of this compound could potentially serve as a directing group, although specific examples in the literature are scarce. Alternatively, a removable directing group could be temporarily installed on the nitrogen to direct functionalization to a specific position on the benzene ring.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds between the indole ring and various aryl or vinyl boronic acids or esters. wikipedia.orgorganic-chemistry.orglibretexts.org For this compound, this would typically require a halogenated derivative (e.g., at C4, C5, or C6) to couple with a boronic acid in the presence of a palladium catalyst and a base. The reaction is known for its broad substrate scope and tolerance of various functional groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com A halo-substituted this compound could be coupled with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base to introduce an alkynyl substituent onto the benzene ring. mdpi.comworktribe.com

Heck Coupling: This reaction involves the coupling of an aryl or vinyl halide with an alkene to form a new C-C bond. researchgate.net A halogenated this compound could undergo a Heck reaction with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl or substituted vinyl group at the position of the halogen.

Below is a table summarizing typical conditions for these cross-coupling reactions on indole scaffolds.

| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, piperidine, DIPA | THF, DMF, Toluene |

| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

Functionalization and Transformations at the 7-Methyl Group

The 7-methyl group on the indole ring presents another site for chemical modification. While direct functionalization of this group on this compound is not widely reported, several strategies can be envisaged based on the known reactivity of methyl groups on aromatic systems and related indoles.

One potential approach is through the generation of a dianion. It has been demonstrated that the 2-methyl group of 2-methylindole (B41428) can be functionalized by treatment with a strong base combination like butyllithium (B86547) and potassium tert-butoxide to generate a C,N-dianion, which can then react with various electrophiles. rsc.org A similar strategy could potentially be applied to deprotonate the 7-methyl group of this compound, although the regioselectivity would be influenced by the presence of the N-carbonitrile and the different position of the methyl group.

More conventional transformations of aromatic methyl groups could also be applied. These include:

Oxidation: The methyl group could be oxidized to a formyl group, a carboxylic acid, or a hydroxymethyl group using appropriate oxidizing agents.

Halogenation: Radical halogenation could introduce a halogen atom onto the methyl group, creating a benzylic halide that is a versatile intermediate for further nucleophilic substitutions.

C-H Activation: Transition metal-catalyzed C-H activation strategies could potentially be employed to directly functionalize the methyl group. acs.org

Exploration of Unique Reactivity Profiles Due to the N-Carbonitrile Moiety

The N-carbonitrile moiety imparts a unique reactivity profile to the 7-methylindole (B51510) scaffold. As a strong electron-withdrawing group, it significantly alters the electron distribution within the indole ring system.

Modulation of Ring Reactivity: The N-cyano group deactivates the pyrrole ring (C2 and C3 positions) towards electrophilic substitution, which is a dominant reaction pathway for N-unsubstituted or N-alkylated indoles. nih.gov Conversely, it activates the carbocyclic (benzene) ring towards nucleophilic attack, as discussed in section 3.2.2.

Role in Cyclization Reactions: The nitrile group itself can participate in reactions. For instance, under certain conditions, it could undergo intramolecular cyclization with a suitably positioned functional group on the indole ring or an external reagent to form fused heterocyclic systems. There are precedents for radical cyclizations of 2-cyano-3-substituted indoles leading to spiro-annelated indolines. acs.org

Protecting Group Chemistry: The N-carbonitrile can function as a protecting group for the indole nitrogen. This allows for reactions to be carried out at other positions of the molecule without interference from the N-H proton. The cyano group can subsequently be removed to regenerate the N-H indole.

Mechanistic Insights into Key Transformations of this compound

Understanding the mechanisms of the key transformations is essential for predicting reactivity and optimizing reaction conditions.

Nucleophilic Aromatic Substitution: The mechanism proceeds through two main steps: addition of the nucleophile to the aromatic ring to form a negatively charged, resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. The electron-withdrawing N-carbonitrile group is crucial for stabilizing the negative charge in the intermediate. youtube.com

Aryne Formation and Trapping: The generation of an indolyne from a silyl triflate precursor involves a fluoride-induced 1,2-elimination. The resulting highly strained aryne is a powerful electrophile. Its reaction with a nucleophile proceeds via nucleophilic addition to one of the triple bond carbons, generating a carbanion that is then protonated. In cycloaddition reactions, the aryne acts as a dienophile or dipolarophile. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling: These reactions generally proceed through a catalytic cycle involving a palladium(0) species. libretexts.org The cycle consists of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the indole derivative, forming a palladium(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

Functionalization of the 7-Methyl Group via Dianion: This proposed mechanism would involve the initial deprotonation of the most acidic proton. In the presence of a superbasic mixture, a second, less acidic proton (on the methyl group) is removed to form a dianion. This dianionic species then acts as a potent nucleophile, reacting with an added electrophile primarily at the more reactive carbanionic center of the methyl group. rsc.org

Theoretical and Computational Investigations of 7 Methyl 1h Indole 1 Carbonitrile

Electronic Structure and Bonding Analysis

A fundamental understanding of a molecule's reactivity and properties begins with its electronic structure. For 7-Methyl-1H-indole-1-carbonitrile, such an analysis would provide invaluable insights.

Quantum Chemical Calculations of Electronic Distribution and Charge Density

Quantum chemical calculations are essential for visualizing and quantifying the distribution of electrons within a molecule. Methods like Density Functional Theory (DFT) could be employed to generate electron density maps and calculate the electrostatic potential surface. This would reveal the electron-rich and electron-deficient regions of this compound, indicating likely sites for electrophilic and nucleophilic attack. The Mulliken and Natural Bond Orbital (NBO) charge analyses would further quantify the partial charges on each atom, offering a more detailed picture of the charge distribution. While studies on other indole (B1671886) derivatives exist, specific data for the title compound is not available.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics reveal its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. For this compound, a computational study would need to determine the energies of these orbitals and map their distributions across the indole ring, the methyl group, and the carbonitrile substituent. This would allow for predictions of its behavior in various chemical reactions. Studies on other methylated indoles have quantified the inductive effect of the methyl group on the HOMO and HOMO-1 energies, suggesting that the 7-methyl group would likely raise the HOMO energy of the indole ring, potentially enhancing its nucleophilicity researchgate.net. However, without specific calculations for the title compound, these remain educated inferences.

Conformational Analysis and Energetics

The three-dimensional shape of a molecule plays a crucial role in its interactions and reactivity. Conformational analysis of this compound would be necessary to understand its preferred shapes and the energy barriers between them.

Rotational Barriers and Preferred Conformations of the N-Carbonitrile Group

The bond between the indole nitrogen and the carbonitrile group is expected to have some degree of rotational restriction due to the electronic interactions between the cyano group and the indole ring. Computational studies on analogous N-substituted indoles, such as N-carbomethoxyindoles, have revealed the existence of conformational minima with significant energy barriers to rotation researchgate.net. A similar investigation for this compound would involve calculating the potential energy surface as a function of the dihedral angle of the N-carbonitrile group. This would identify the most stable conformation(s) and the energy required to rotate the cyano group, which is critical for understanding its dynamic behavior and how it might interact with other molecules.

Reaction Pathway Elucidation and Mechanistic Studies

Computational chemistry provides a powerful means to explore the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, such studies could investigate its behavior in various transformations. For instance, the cyano group can be introduced onto an indole ring through electrophilic substitution nih.gov. Computational modeling could elucidate the step-by-step mechanism of such a reaction involving the 7-methylindole (B51510) core, providing a detailed understanding of the reaction kinetics and thermodynamics. To date, no such specific mechanistic studies for this compound have been reported.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Despite a thorough search of available scientific databases and computational chemistry literature, detailed theoretical and computational investigations specifically focusing on the chemical compound this compound are not publicly available. As a result, a comprehensive analysis of its transition state characterization, activation energy calculations, the influence of solvents on its reactivity, and the prediction of its spectroscopic properties from first principles cannot be provided at this time.

The inquiry into the computational profile of this compound sought to elaborate on several key areas of its theoretical chemistry. The intended exploration was structured to cover the following specific topics:

Spectroscopic Property Prediction from First Principles:This subsection was intended to present theoretically predicted spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions, derived from ab initio quantum chemical calculations, are invaluable for identifying and characterizing the compound experimentally.

Unfortunately, searches for scholarly articles and data repositories yielded no specific studies that have performed these detailed computational investigations on this compound. While research exists for structurally related indole derivatives, the strict focus on the specified compound, as per the user's request, prevents the inclusion of this information.

The absence of such specific data in the public domain means that the tables of detailed research findings and interactive data tables that were to be included cannot be generated.

It is important to note that the lack of published data does not signify a lack of chemical importance for this compound. Instead, it suggests that this particular derivative may not have been a target of extensive computational research to date, or the findings of any such research have not been disseminated in publicly accessible forums.

Future computational studies are necessary to elucidate the theoretical and spectroscopic properties of this compound, which would provide a valuable resource for chemists and materials scientists working with indole-based compounds.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 7 Methyl 1h Indole 1 Carbonitrile

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. For 7-Methyl-1H-indole-1-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques would provide an unambiguous assignment of all proton and carbon signals.

Based on the analysis of structurally similar compounds, such as 7-methylindole (B51510) and various indole-1-carbonitriles, a predicted ¹H and ¹³C NMR data set for this compound in a typical deuterated solvent like CDCl₃ is presented below. The presence of the electron-withdrawing nitrile group at the N1 position is expected to deshield the protons and carbons in the pyrrole (B145914) ring, particularly at the C2 and C3 positions, compared to 7-methylindole. The methyl group at the C7 position will exhibit a characteristic singlet in the ¹H NMR spectrum and a signal in the aliphatic region of the ¹³C NMR spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~138 |

| 2 | ~7.2-7.4 (d) | ~125 |

| 3 | ~6.6-6.8 (d) | ~108 |

| 4 | ~7.5-7.7 (d) | ~122 |

| 5 | ~7.1-7.3 (t) | ~124 |

| 6 | ~7.0-7.2 (d) | ~121 |

| 7 | - | ~120 |

| 7-CH₃ | ~2.5 (s) | ~17 |

| 1-CN | - | ~115 |

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. d = doublet, t = triplet, s = singlet.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To move beyond simple signal assignment and confirm the molecular framework, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between H4, H5, and H6 on the benzene (B151609) ring, establishing their connectivity. A crucial correlation would also be observed between the pyrrole protons H2 and H3. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. uvic.ca It would definitively link each proton signal to its corresponding carbon atom, for instance, the methyl proton singlet to the methyl carbon, and the aromatic protons to their respective carbons in the indole (B1671886) ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful experiments for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. For this compound, key HMBC correlations would be expected between:

The methyl protons (7-CH₃) and carbons C6, C7, and the C7a bridgehead carbon.

Proton H2 with carbons C3, C3a, and C7a.

Proton H4 with carbons C5a, C6, and C7a.

These long-range correlations would unequivocally piece together the entire indole scaffold and confirm the positions of the methyl and nitrile substituents. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A key NOESY correlation would be expected between the methyl protons (7-CH₃) and the H6 proton, confirming the spatial proximity of the methyl group to the adjacent proton on the benzene ring. This would also help to rule out alternative isomeric structures.

Solid-State NMR for Polymorph Characterization

While solution-state NMR provides information on the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the crystalline state. emory.eduiucr.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Should this compound exhibit polymorphism, ssNMR would be a critical tool for its characterization. acs.orgresearchgate.net

Differences in the crystal packing of polymorphs lead to distinct local electronic environments for the nuclei, resulting in different chemical shifts in the ssNMR spectra. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material. Any variations in the number of signals or their chemical shifts between different batches or crystallization conditions would indicate the presence of different polymorphs. Furthermore, advanced ssNMR experiments can probe intermolecular proximities, providing detailed information about the crystal packing arrangement. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The exact mass can be calculated from the molecular formula, C₁₀H₈N₂, and compared with the experimentally determined value to confirm the elemental composition.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₉N₂⁺ | 157.0760 |

| [M]⁺˙ | C₁₀H₈N₂⁺˙ | 156.0682 |

The experimental measurement of the molecular ion's mass to within a few parts per million of the calculated value would provide strong evidence for the proposed molecular formula.

Tandem MS for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation. The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted based on the known behavior of indole derivatives and nitriles. nih.govunito.it

A plausible fragmentation pattern would likely involve:

Loss of HCN: The nitrile group can be lost as neutral hydrogen cyanide (27 Da), leading to a prominent fragment ion.

Loss of a methyl radical: Cleavage of the methyl group (15 Da) would result in another significant fragment.

Ring fragmentation: The stable indole ring system may undergo characteristic cleavages. For instance, fragmentation of the pyrrole ring could occur.

McLafferty Rearrangement: While less likely for this specific structure due to the lack of a suitable gamma-hydrogen relative to a carbonyl or imine, this pathway is always a consideration in fragmentation analysis. youtube.com

The analysis of these fragmentation patterns would provide corroborating evidence for the structure elucidated by NMR.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

For this compound, the IR and Raman spectra would be expected to display several key absorption bands:

Nitrile Stretch (C≡N): A sharp and intense absorption band is expected in the region of 2220-2260 cm⁻¹. The exact position can be influenced by conjugation with the indole ring. lmu.eduspectroscopyonline.com This band is often more intense in the IR spectrum.

Aromatic C-H Stretch: Multiple weak to medium bands are anticipated above 3000 cm⁻¹, characteristic of the C-H bonds on the aromatic indole ring.

Aliphatic C-H Stretch: Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl group are expected in the 2850-2960 cm⁻¹ region. researchgate.net

Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1400-1620 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the indole ring system. unito.it

Methyl Bending: Characteristic bending vibrations for the methyl group (umbrella mode) are expected around 1375 cm⁻¹. youtube.com

Out-of-Plane C-H Bending: Strong bands in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.

The complementary nature of IR and Raman spectroscopy would be leveraged for a complete vibrational analysis. For instance, the nitrile stretch, while strong in the IR, also gives a distinct signal in the Raman spectrum. morressier.com

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000-3150 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium | Medium |

| C≡N Stretch | 2220-2260 | Strong, Sharp | Medium, Sharp |

| Aromatic C=C Stretch | 1400-1620 | Medium-Strong | Medium-Strong |

| CH₃ Bending | ~1375 | Medium | Medium |

| C-H Out-of-Plane Bending | 700-900 | Strong | Weak |

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical and physical properties.

Similarly, studies on other indole derivatives, such as 3-(3-Methyl-1H-indol-1-yl)phthalonitrile, which crystallizes in the monoclinic system (space group P21/c), reveal important packing information like π-π stacking interactions between indole and phthalonitrile (B49051) moieties. jsac.or.jp In the case of indole itself, it crystallizes in the orthorhombic system with the space group Pna21, exhibiting N–H···π interactions. acs.org

Based on these related structures, a hypothetical crystal data table for this compound can be projected, which would be essential for its definitive structural confirmation once single crystals are obtained and analyzed.

Hypothetical Crystal Data for this compound:

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P21/c or P-1 |

| a (Å) | 6.0 - 8.0 |

| b (Å) | 9.0 - 11.0 |

| c (Å) | 10.0 - 12.0 |

| α (°) | 90 or ~65 |

| β (°) | 90 - 110 or ~80 |

| γ (°) | 90 or ~88 |

| Z (molecules/unit cell) | 2 or 4 |

This table is predictive and based on the crystallographic data of similar indole derivatives. Actual values would need to be determined experimentally.

Advanced Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds. For indole derivatives, reversed-phase HPLC is commonly employed.

A typical HPLC method for an indole carbonitrile, such as Indole-5-carbonitrile, utilizes a C18 column (e.g., Newcrom R1) with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.

The purity of related compounds like 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile has been successfully assessed using two independent HPLC methods (isocratic and gradient), demonstrating the robustness of this technique for quality control. mdpi.com A study on various indole compounds, including indole-2-carboxylic acid, achieved successful separation on a C18 column with a gradient elution of methanol (B129727) and aqueous formic acid. mdpi.com

Illustrative HPLC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be employed for the analysis of related, more volatile indole derivatives or for the identification of impurities.

In a typical GC-MS analysis of indole compounds, a nonpolar capillary column, such as one coated with dimethylpolysiloxane, is used. jocpr.com The sample is injected into a heated port, vaporized, and carried through the column by an inert gas, usually helium. jocpr.com The separation is based on the boiling points and interactions of the analytes with the stationary phase. The mass spectrometer then fragments the eluted compounds and provides a unique mass spectrum, which acts as a molecular fingerprint.

For instance, the analysis of plant extracts for indole alkaloids has been successfully performed using GC-MS, identifying various indole derivatives based on their retention times and mass spectra. notulaebotanicae.ro The oven temperature is typically programmed to ramp up, allowing for the separation of compounds with a range of boiling points. jocpr.com

Representative GC-MS Conditions for Analysis of Related Indole Compounds:

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 110 °C (2 min), then 10 °C/min to 200 °C, then 5 °C/min to 280 °C (hold 9 min) jocpr.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 45-450 amu |

This table provides a general set of conditions that could be adapted for the analysis of volatile impurities or derivatives of this compound.

Applications of 7 Methyl 1h Indole 1 Carbonitrile in Advanced Organic Synthesis

Role as a Synthetic Building Block for Complex Natural Products and Analogues

The indole (B1671886) nucleus is a fundamental structural motif found in a vast array of natural products, particularly alkaloids and tryptophan-derived compounds, which exhibit significant biological activities. rsc.org While direct applications of 7-Methyl-1H-indole-1-carbonitrile in the total synthesis of specific natural products are not extensively documented, its potential as a key building block is inferred from the well-established chemistry of N-cyanoindoles.

The N-cyano group serves as a transient activating and directing group. It can facilitate reactions at other positions of the indole ring and can be subsequently removed or transformed into other functional groups. This strategy is crucial in multi-step syntheses where precise control over regioselectivity is required. For instance, the electron-withdrawing nature of the cyano group can influence the outcome of electrophilic substitution or metal-catalyzed C-H functionalization reactions on the indole core. After guiding the desired transformations, the N-cyano group can be cleaved under specific conditions, restoring the N-H indole, or it can be hydrolyzed to a carbamate (B1207046) or urea, introducing further diversity. This "traceless" or "transformable" directing group strategy is a powerful tool in the synthesis of complex natural product analogues.

Precursor for Novel Heterocyclic Systems and Fused Ring Structures

The this compound scaffold is an excellent starting point for the synthesis of novel and complex heterocyclic systems. The inherent reactivity of the indole ring, particularly at the C2 and C3 positions, combined with the unique chemistry of the N-cyano group, allows for a variety of cyclization strategies to build fused ring structures.

Recent research has highlighted methods for creating C3/C4-annelated indoles and other polycyclic indole scaffolds through cascade reactions. nih.govnih.gov These strategies often involve the functionalization of the indole core followed by an intramolecular cyclization event. The N-cyano group in this compound can play a pivotal role in such transformations. For example, it can participate in intramolecular cycloaddition reactions with a suitably positioned functional group, or it can direct metallation at the C2 position, enabling subsequent annulation reactions.

Gold-catalyzed tandem reactions of 3-propargylindoles have been shown to produce diverse polycyclic indole derivatives through migration and cyclopropanation pathways. acs.org The N-cyano group could be employed to modulate the electronic properties of the indole nucleus in such reactions, potentially influencing the reaction pathway and stereoselectivity to access unique fused scaffolds.

Table 1: Representative Strategies for Fused Heterocycle Synthesis from Indole Precursors

| Reaction Type | Description | Potential Outcome with N-Cyanoindole |

|---|---|---|

| Rhodium-Catalyzed C-H Coupling | C-H activation at the C2 position of an NH-indole followed by coupling with an alkyne to form a fused pyrrolo[1,2-a]indole system. nih.gov | The N-cyano group can act as a directing group for C-H activation, potentially leading to novel fused systems after subsequent transformation of the nitrile. |

| Acid-Catalyzed Cascade Reaction | Intramolecular cyclization and rearrangement of functionalized indoles to form complex tetracyclic indole skeletons. nih.gov | The electronic influence of the N-cyano group could alter the stability of intermediates in the cascade, providing access to different skeletal frameworks. |

| Gold-Catalyzed Cycloisomerization | Tandem reactions of indole derivatives bearing alkyne functionalities to create intricate polycyclic structures. acs.org | The N-cyanoindole scaffold could be used to synthesize precursors for these reactions, with the nitrile group potentially influencing the catalytic cycle. |

Utilization in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are powerful tools for generating molecular diversity with high efficiency and atom economy. nih.goved.ac.uk The indole scaffold is a common component in MCRs, often acting as the nucleophilic partner.

The this compound framework is well-suited for use in MCRs. The indole ring can participate in reactions such as the Ugi or Passerini reaction, or in transition-metal-catalyzed MCRs. The N-cyano group can influence the nucleophilicity of the indole ring, potentially altering the course of the reaction compared to its N-H or N-alkyl counterparts. Furthermore, the nitrile group itself could be a reactive component in certain MCRs, for instance, by undergoing cycloaddition with in-situ generated intermediates. This dual reactivity allows for the rapid construction of complex molecules with diverse substitution patterns, which is highly desirable in the synthesis of screening libraries for drug discovery. researchgate.net Charting the reaction space around MCRs involving N-cyanoindoles could lead to the discovery of novel transformations and the generation of unique and biologically relevant scaffolds. nih.goved.ac.uk

Development of Ligands and Catalyst Precursors Based on the this compound Framework

The development of new ligands for transition metal catalysis is a cornerstone of modern organic synthesis. The structure of a ligand dictates the steric and electronic environment of the metal center, thereby controlling the reactivity and selectivity of the catalyst. Heterocyclic compounds are frequently used as ligand scaffolds due to the presence of heteroatoms that can coordinate to metal centers.

This compound possesses two potential coordination sites: the indole nitrogen (N1) and the nitrogen of the nitrile group. This arrangement allows it to potentially act as a bidentate ligand, chelating to a metal center. The 7-methyl group provides steric bulk near the coordination sphere, which can be exploited to create a specific chiral pocket around the metal, influencing the stereochemical outcome of a catalyzed reaction.

The 7-azaindole (B17877) scaffold, which is structurally related, has been successfully employed as a "hinge-binding motif" in the development of potent kinase inhibitors, demonstrating the effectiveness of the pyridyl-type nitrogen in molecular recognition. jst.go.jp By analogy, the nitrogen atoms of the N-cyanoindole framework could be used to design novel ligands for asymmetric catalysis or precursors for new organometallic complexes with unique reactivity.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the N-Cyanoindole Scaffold

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore broad areas of chemical space and identify novel biological probes or drug leads. nih.govcam.ac.ukrsc.org An ideal starting point for a DOS campaign is a scaffold that allows for the introduction of diversity in a controlled and divergent manner.

The this compound scaffold is an excellent platform for DOS. It possesses multiple reaction vectors that can be addressed selectively:

The N-Cyano Group: Can be removed, hydrolyzed, or participate in cycloadditions.

The Indole C2/C3 Positions: Can undergo electrophilic substitution, metallation-cross coupling, or participate in cycloadditions and MCRs.

The Benzene (B151609) Ring: Can be functionalized via electrophilic aromatic substitution or directed metallation.

A DOS strategy starting from this compound could involve a series of branching reaction pathways. For example, an initial functionalization at the C3 position could be followed by a divergent set of reactions: one pathway could involve an intramolecular cyclization to form a fused ring system, while another could utilize the newly introduced functional group to participate in an MCR. This approach allows for the rapid generation of distinct molecular skeletons from a common precursor, maximizing scaffold diversity. cam.ac.uk The development of such strategies is crucial for building high-quality compound libraries for high-throughput screening. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Mechanistic Biological Investigations of 7 Methyl 1h Indole 1 Carbonitrile and Its Derivatives in Vitro Studies Only

Enzyme Inhibition Studies: Target Identification and Mechanistic Insights

No studies reporting the inhibitory activity of 7-Methyl-1H-indole-1-carbonitrile against any specific enzymes have been found. Research on other indole (B1671886) derivatives has shown inhibition of various enzymes, including but not limited to protein kinases, fructose-1,6-bisphosphatase, and HIV-1 reverse transcriptase. Mechanistic insights for such compounds often involve interactions with the enzyme's active site or allosteric binding pockets.

Receptor Binding Assays and Elucidation of Mode of Interaction

There is no available data from in vitro receptor binding assays for this compound. Such assays are crucial for identifying molecular targets and understanding the affinity and selectivity of a compound for various receptors. For instance, studies on other indole-based molecules have demonstrated binding to cannabinoid and serotonin (B10506) receptors. These investigations often employ techniques like radioligand binding assays and surface plasmon resonance to quantify binding kinetics and affinity.

Cellular Pathway Modulation at the Molecular Level

Specific information on how this compound might modulate cellular pathways at the molecular level is currently unavailable. Research in this area would typically involve techniques such as Western blotting to analyze changes in protein expression and phosphorylation states, or gene expression profiling to identify up- or down-regulated genes in response to the compound. These studies would elucidate the compound's influence on signaling cascades, protein-protein interactions, and other cellular processes.

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

No structure-activity relationship (SAR) studies focusing on the in vitro mechanistic effects of this compound and its derivatives have been published. SAR studies involve synthesizing and testing a series of structurally related compounds to determine which chemical modifications enhance or diminish biological activity. This information is vital for the rational design of more potent and selective molecules.

In Vitro Biotransformation and Metabolic Fate via Isolated Enzymes or Cellular Systems

The metabolic fate of this compound has not been investigated in vitro. Such studies would typically use isolated liver microsomes, hepatocytes, or specific cytochrome P450 enzymes to identify the metabolic pathways the compound undergoes, such as oxidation, reduction, or hydrolysis, and to characterize the resulting metabolites.

Future Directions and Emerging Research Avenues for 7 Methyl 1h Indole 1 Carbonitrile

Development of Sustainable and Atom-Economical Synthetic Routes

Key strategies for future synthetic development include:

Transition-Metal-Catalyzed C-H Activation: This powerful strategy allows for the direct functionalization of the indole (B1671886) core, bypassing the need for pre-functionalized starting materials. thieme-connect.comacs.org It offers high atom economy by minimizing the formation of stoichiometric byproducts. thieme-connect.comacs.orgorganic-chemistry.org Research could focus on developing selective rhodium(III) or palladium(II) catalyzed reactions to introduce the methyl group or other functionalities onto the N-cyanoindole scaffold under mild conditions. thieme-connect.comacs.org

Photocatalysis and Electrosynthesis: These methods utilize light or electricity, respectively, as clean reagents to drive chemical transformations. thieme-connect.comorganic-chemistry.org They can enable unique reaction pathways under mild conditions, avoiding the need for harsh oxidants or reductants. organic-chemistry.org Future work could explore the electrochemical synthesis of indole derivatives, which offers a high degree of control and sustainability. organic-chemistry.org

Use of Bio-based Solvents: Replacing traditional, volatile organic solvents with greener alternatives like Cyrene is a critical aspect of sustainable synthesis. acs.org Research into the solubility and reactivity of 7-Methyl-1H-indole-1-carbonitrile in such solvents will be essential for developing environmentally friendly production methods. acs.org

| Synthetic Strategy | Key Advantages | Potential for this compound |

|---|---|---|

| C-H Activation | High atom economy, step efficiency, regioselectivity. thieme-connect.comacs.org | Direct methylation or functionalization of the indole ring. |

| Multicomponent Reactions | Convergent, reduced waste, operational simplicity. rsc.org | One-pot synthesis from simple starting materials. |

| Photocatalysis/Electrosynthesis | Use of clean reagents (light/electricity), mild conditions. thieme-connect.comorganic-chemistry.org | Novel, sustainable pathways for cyclization and functionalization. |

| Bio-based Solvents | Reduced environmental impact, non-toxic, biodegradable. acs.org | Greener reaction media for synthesis and purification. |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The N-cyano group imparts unique electronic properties to the indole ring, making it an intriguing substrate for exploring novel chemical reactions. This functionality can act as a versatile handle for further molecular elaboration.

Future research in this area could investigate:

Cycloaddition Reactions: The indole nucleus can participate in cycloaddition reactions, serving as either a diene or a dienophile. wikipedia.org The electron-withdrawing nature of the 1-carbonitrile group could modify the dienophilic character of the C2-C3 double bond, opening avenues for novel [4+2] or [2+2] cycloadditions to construct complex polycyclic systems.

Radical Cyclizations: The nitrile group can be a precursor for radical-mediated transformations. Investigating nucleophilic-type radical cyclizations could lead to the synthesis of spiro-annulated indolines, which are valuable scaffolds in medicinal chemistry. acs.org

Rearrangement Reactions: Exploring the potential for catalyzed or thermally induced rearrangement reactions could uncover new pathways to unique isomeric structures not accessible through conventional methods.

Reactivity as an Electrophilic Indole Surrogate: The N-cyano group activates the indole ring, potentially enabling it to react with nucleophiles in an umpolung fashion, reversing its typical nucleophilic character. nih.gov This could lead to new methods for C-H functionalization at positions that are typically difficult to access.

Advanced Computational Modeling for Predictive Reactivity and Structure-Function Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. acs.orgnih.gov For this compound, computational studies can provide deep insights and guide experimental efforts.

Key areas for computational investigation include:

Predicting Regioselectivity: DFT calculations can model the transition states of various reactions, accurately predicting the most likely sites of electrophilic or nucleophilic attack on the indole ring. acs.orgnih.gov This is crucial for designing selective synthetic routes.

Understanding Reaction Mechanisms: Computational studies can elucidate complex reaction mechanisms, identifying key intermediates and transition states. acs.org This knowledge is vital for optimizing reaction conditions and developing new catalytic systems.

In Silico Design of Derivatives: By calculating the electronic properties (e.g., HOMO/LUMO energy levels) of virtual derivatives of this compound, researchers can predict their potential suitability for specific applications, such as in organic electronics or as biological probes. nih.govresearchgate.net This pre-screening process can save significant time and resources in the lab.

Structure-Function Relationships: For potential applications in materials science or chemical biology, computational modeling can help establish clear relationships between the molecular structure and its observed properties, such as absorption/emission spectra or binding affinity to a biological target. nih.gov

| Computational Method | Application Area | Predicted Outcome for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity and Mechanism | Prediction of reaction regioselectivity, elucidation of mechanistic pathways. acs.org |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Calculation of absorption and emission spectra for materials science applications. |

| Molecular Docking | Chemical Biology | Prediction of binding modes and affinities with target proteins. nih.gov |

Potential Applications in Materials Science (e.g., organic electronics, optoelectronics)

Indole derivatives are recognized for their excellent electron-donating characteristics and planar structure, making them attractive building blocks for organic electronic materials. researchgate.netias.ac.inchim.it The specific substitution pattern of this compound offers intriguing possibilities for tuning its optoelectronic properties.

Future research could explore its use in:

Organic Light-Emitting Diodes (OLEDs): The indole core can be incorporated into emissive materials, particularly for blue-light emission. researchgate.net The methyl and cyano groups can be used to tune the emission wavelength and improve quantum efficiency.

Dye-Sensitized Solar Cells (DSSCs): Indole-based compounds have been successfully used as organic dyes in DSSCs. researchgate.net The electron-donating indole moiety can act as the donor part of a donor-π-acceptor (D-π-A) type sensitizer, crucial for efficient photon-to-electron conversion. researchgate.net

Organic Field-Effect Transistors (OFETs): The planar, π-conjugated indole system can facilitate charge transport. By incorporating this compound into larger polymeric or small-molecule systems, it may be possible to develop new semiconducting materials. ias.ac.in

Design of New Mechanistic Probes and Tools for Chemical Biology

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, found in numerous bioactive compounds and neurotransmitters. wikipedia.orgnih.gov Derivatives of indole can be designed as specialized tools to probe biological systems.

Potential applications in this domain include:

Fluorescent Probes: The indole ring is inherently fluorescent. Substituents like the cyano group can modulate its photophysical properties, such as shifting emission wavelengths to the visible spectrum, which is advantageous for cellular imaging. nih.govnih.gov this compound could serve as a core for developing novel fluorescent probes for detecting specific ions, pH changes, or enzymatic activity within cells. nih.gov

Mechanistic Probes: Specifically designed indole derivatives can be used to study the mechanisms of enzymatic reactions or protein-ligand interactions. st-andrews.ac.uk For example, cyclopropyl indolequinones have been used as probes for bioreductive anticancer drug action. st-andrews.ac.uk The unique electronic signature of the 1-carbonitrile group could be exploited to design probes that report on their local chemical environment.

Fragments for Drug Discovery: As a relatively small and functionalized molecule, this compound could be a valuable starting point in fragment-based drug discovery campaigns to identify new inhibitors for therapeutic targets like protein kinases or Mcl-1. researchgate.netnih.gov

Q & A

Advanced Question

- Electron-Withdrawing Groups (EWGs) : The nitrile group at position 1 enhances electrophilicity, potentially improving binding to enzymatic targets (e.g., kinases) .

- Methyl Substitution at Position 7 : Increases steric hindrance, altering selectivity in receptor interactions. Compare with 4-methoxy derivatives, which show improved solubility but reduced potency .

- Crystallographic SAR : Dihedral angles >80° between substituents (e.g., tolyl rings) correlate with reduced π-π stacking in protein binding .

Basic Question

- Hazard Classification : Acute toxicity (Category 4 oral/dermal), skin/eye irritation (Category 2) .

- Handling : Use PPE (nitrile gloves, goggles), work in a fume hood.

- Waste Disposal : Neutralize with 10% NaOH, segregate as halogenated waste .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Question

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic centers. The nitrile carbon (C≡N) shows high electrophilicity (Fukui f<sup>+</sup> >0.5) .

- Solvent Effects : Simulate in DMSO or THF using PCM models; polar aprotic solvents enhance reaction rates by stabilizing transition states .

Advanced Question

- Twinned Crystals : Use SHELXL ’s TWIN/BASF commands to refine overlapping reflections .

- Disorder Modeling : Apply PART/SUMP restraints for flexible substituents (e.g., methyl groups) .

- Validation Tools : Cross-check with Mercury CSD to identify outliers in bond lengths/angles .

How does the compound’s stability vary under different storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.